2,3-Dimethylbutanal chemical properties
2,3-Dimethylbutanal chemical properties
Introduction: 2,3-Dimethylbutanal, also known as 2,3-dimethylbutyraldehyde, is a branched-chain aliphatic aldehyde. It is a colorless liquid recognized for its role as a key intermediate in the synthesis of more complex molecules. Its chemical structure, featuring a sterically hindered aldehyde group, dictates its physical properties and reactivity. This document provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis protocols, and safety information for 2,3-Dimethylbutanal, tailored for researchers and professionals in chemistry and drug development.
Chemical and Physical Properties
The fundamental identifiers and physical characteristics of 2,3-Dimethylbutanal are summarized below. These properties are essential for its handling, application in synthesis, and purification.
| Property | Value | Reference |
| IUPAC Name | 2,3-dimethylbutanal | [1] |
| Synonyms | 2,3-Dimethylbutyraldehyde | [1] |
| CAS Number | 2109-98-0 | [1] |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| SMILES | CC(C)C(C)C=O | [1] |
| InChI | InChI=1S/C6H12O/c1-5(2)6(3)4-7/h4-6H,1-3H3 | [1] |
| Boiling Point | 110.8 °C at 760 mmHg | |
| Density | 0.797 g/cm³ | |
| Refractive Index | 1.392 | |
| Flash Point | 18.3 °C | |
| Vapor Pressure | 23.3 mmHg at 25 °C | |
| LogP (XLogP3) | 1.6 | [1] |
Spectroscopic Data Analysis
While experimental spectra for 2,3-Dimethylbutanal are not widely available in public databases, its spectral characteristics can be reliably predicted based on its structure. These predictions are crucial for reaction monitoring and structural confirmation.
| Spectroscopy | Expected Key Features |
| ¹H NMR | - Aldehydic Proton (CHO): A singlet or doublet at ~9.6 ppm. - C2-Proton (CH): A multiplet shifted downfield by the adjacent carbonyl. - C3-Proton (CH): A multiplet further upfield. - Methyl Protons (CH₃): Multiple doublets in the upfield region (~0.9-1.1 ppm). |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the highly deshielded region, ~200-205 ppm. - C2 and C3 Carbons: Signals in the aliphatic region, with C2 being more downfield. - Methyl Carbons: Signals in the upfield aliphatic region (~15-25 ppm). |
| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1725-1740 cm⁻¹. - Aldehydic C-H Stretch: Two characteristic weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. - Aliphatic C-H Stretch: Strong absorptions just below 3000 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 100, which may be of low intensity. - Key Fragments: Expect significant fragmentation from α-cleavage, leading to the loss of an isopropyl radical (m/z = 57) or a methyl radical. A McLafferty rearrangement is also possible. |
Synthesis and Reactivity
2,3-Dimethylbutanal is primarily synthesized through the oxidation of its corresponding primary alcohol, 2,3-dimethyl-1-butanol. This transformation is a cornerstone of organic synthesis, allowing for the controlled conversion of an alcohol to an aldehyde.
Experimental Protocol: Oxidation of 2,3-Dimethyl-1-butanol
This protocol describes a common method for the synthesis of 2,3-Dimethylbutanal using a pyridinium chlorochromate (PCC) oxidation.
Materials:
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2,3-dimethyl-1-butanol
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Pyridinium chlorochromate (PCC)
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Anhydrous Dichloromethane (DCM)
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Silica gel
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Anhydrous sodium sulfate
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Rotary evaporator
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Magnetic stirrer and stir bar
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Round-bottom flask and condenser
Procedure:
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In a dry, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.
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To this stirred suspension, add a solution of 2,3-dimethyl-1-butanol (1.0 equivalent) in anhydrous dichloromethane dropwise over 15 minutes.
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Allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.
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Wash the silica plug with additional diethyl ether to ensure all product is collected.
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Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude 2,3-Dimethylbutanal can be purified further by distillation if necessary.
The reactivity of 2,3-Dimethylbutanal is dominated by the aldehyde functional group. It can undergo:
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Oxidation to form 2,3-dimethylbutanoic acid.
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Reduction to form 2,3-dimethyl-1-butanol.
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Reductive Amination to form various amines, a key reaction in the synthesis of the artificial sweetener Neotame.
Logical and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the synthetic and reactive pathways for 2,3-Dimethylbutanal.
Caption: Synthetic workflow for 2,3-Dimethylbutanal via oxidation.
Caption: General reactivity pathways of 2,3-Dimethylbutanal.
Biological Activity and Significance
There is limited information in publicly accessible scientific literature regarding specific biological activities or signaling pathway involvement for 2,3-Dimethylbutanal itself. Its primary significance in a biological context is as a precursor for the industrial synthesis of N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester, commercially known as the artificial sweetener Neotame.
Safety and Hazards
2,3-Dimethylbutanal is a flammable liquid and requires careful handling. The following table summarizes its classification and hazard statements according to the Globally Harmonized System (GHS).[1]
| Pictogram | Signal Word | GHS Hazard Statements |
| 🔥 GHS02 | Danger | H225: Highly flammable liquid and vapor. |
| ❕ GHS07 | Warning | H315: Causes skin irritation. |
| ❕ GHS07 | Warning | H317: May cause an allergic skin reaction. |
| ❕ GHS07 | Warning | H319: Causes serious eye irritation. |
| ❕ GHS07 | Warning | H335: May cause respiratory irritation. |
| 環境 GHS09 | (none) | H412: Harmful to aquatic life with long lasting effects. |
Precautionary Statements: Users should consult the full Safety Data Sheet (SDS) before handling this chemical. Standard precautions include working in a well-ventilated fume hood, avoiding sources of ignition, and wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.
